molecular formula C8H13N3O B2824980 2-Methyl-5-(pyrrolidin-1-ylmethyl)-1,3,4-oxadiazole CAS No. 1326959-50-5

2-Methyl-5-(pyrrolidin-1-ylmethyl)-1,3,4-oxadiazole

Cat. No. B2824980
CAS RN: 1326959-50-5
M. Wt: 167.212
InChI Key: KVPUHCZUXYXCLJ-UHFFFAOYSA-N
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Description

“2-Methyl-5-(pyrrolidin-1-ylmethyl)-1,3,4-oxadiazole” is a chemical compound with the molecular formula C12H18N2 . It has a molecular weight of 190.28 .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of novel 2-(pyridin-2-yl) pyrimidine derivatives were designed and synthesized . Another study reported the synthesis of boric acid ester intermediates with benzene rings through a three-step substitution reaction .


Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using techniques such as FTIR, 1H and 13C NMR spectroscopy, and mass spectrometry . The molecular structures were further calculated using density functional theory (DFT), which were compared with the X-ray diffraction value .


Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For example, a series of novel 2-(pyridin-2-yl) pyrimidine derivatives were designed, synthesized, and their biological activities were evaluated .

Scientific Research Applications

Antimicrobial Activity

The derivatives of 1,3,4-oxadiazole, including structures similar to 2-Methyl-5-(pyrrolidin-1-ylmethyl)-1,3,4-oxadiazole, have been extensively studied for their antimicrobial properties. For instance, the synthesis of new 5-(1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole derivatives containing pyrrolidine rings showed strong antimicrobial activity, highlighting the potential of oxadiazole derivatives as antibacterial agents (Krolenko et al., 2016). Similarly, another study focused on the synthesis and antimicrobial activity of 1,3,4-oxadiazole thioether derivatives, which confirmed their good antibacterial activities against specific strains (Song et al., 2017).

Anticancer Potential

Several oxadiazole derivatives have been identified as potential anticancer agents. Research on the discovery and structure-activity relationship of 3-aryl-5-aryl-1,2,4-oxadiazoles revealed novel apoptosis inducers with activity against breast and colorectal cancer cell lines, showcasing the therapeutic potential of oxadiazole compounds in oncology (Zhang et al., 2005).

Antiviral Applications

The antiviral activity of novel, orally bioavailable inhibitors of human rhinovirus 3C protease, based on oxadiazole structures, demonstrates the potential of these compounds in treating viral infections. The study highlighted a compound with potent antiviral activity across a range of serotypes and clinical isolates (Patick et al., 2005).

Synthesis and Structural Analysis

Research into the synthesis of substituted 1,3,4-oxadiazolyl tetrahydropyridines as anticancer agents and the structural characterization of novel oxadiazole derivatives provides foundational knowledge for the development of new therapeutic agents. These studies contribute to understanding the structural requirements for biological activity and the potential of oxadiazole derivatives in medicinal chemistry (Redda & Gangapuram, 2007).

properties

IUPAC Name

2-methyl-5-(pyrrolidin-1-ylmethyl)-1,3,4-oxadiazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3O/c1-7-9-10-8(12-7)6-11-4-2-3-5-11/h2-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVPUHCZUXYXCLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(O1)CN2CCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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